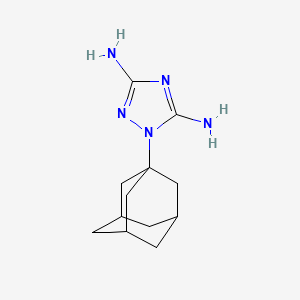![molecular formula C15H15N3O4 B4984983 N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide, also known as MPIH, is a novel hydrazide derivative that has gained attention in recent years due to its potential as a therapeutic agent. It was first synthesized in 2012 by a group of researchers led by Dr. K. R. Mahadik at the University of Mumbai, India. Since then, MPIH has been the subject of several scientific studies aimed at understanding its mechanism of action and exploring its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to bind to the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This binding inhibits the activity of InhA, leading to the disruption of the bacterial cell wall and ultimately, the death of the bacterium.
Biochemical and Physiological Effects:
N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to have a low toxicity profile, both in vitro and in vivo. It has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. In addition to its antimycobacterial activity, N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for other diseases, such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in biochemical and pharmacological assays. However, there are also some limitations to its use. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide. One potential direction is the development of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide as a therapeutic agent for other infectious diseases, such as leprosy and malaria. Another direction is the exploration of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide's anti-inflammatory and antioxidant properties for the treatment of chronic diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide and to optimize its synthesis and formulation for use in clinical settings.
Métodos De Síntesis
The synthesis of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution and results in the formation of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide as a yellow crystalline solid. The yield of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide can be improved by optimizing the reaction conditions, such as the reaction time and temperature, and the choice of solvent.
Aplicaciones Científicas De Investigación
N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is in the treatment of tuberculosis. Several studies have shown that N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide exhibits potent antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has also been shown to inhibit the growth of other pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-4-2-3-5-13(12)22-10-14(19)17-18-15(20)11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWOZLYHDFBDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)

![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)
![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
